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molecular formula C18H28O3 B8773080 Methyl 3-(decyloxy)benzoate CAS No. 97067-80-6

Methyl 3-(decyloxy)benzoate

Cat. No. B8773080
M. Wt: 292.4 g/mol
InChI Key: YMRDFGZGYLPGPW-UHFFFAOYSA-N
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Patent
US05750050

Procedure details

A solution of 1-bromodecane (11.05 g, 0.050 mol) in butanone (50 ml) was added dropwise to a stirred, refluxing mixture of methyl-3-hydroxybenzoate (5.0 g, 0.033 mol) and anhydrous potassium carbonate (K2CO3) (30.0 g, 0.20 mol) in butanone (200 ml). The stirred mixture was heated under reflux for 24 h. The K2CO3 was filtered off and the solvent removed. The residue was purified by gravity column chromatography (silica gel/dichloromethane) to yield a colourless oil.
Quantity
11.05 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH3:11].[CH3:12][O:13][C:14](=[O:22])[C:15]1[CH:20]=[CH:19][CH:18]=[C:17]([OH:21])[CH:16]=1.C(=O)([O-])[O-].[K+].[K+]>CC(=O)CC>[CH2:2]([O:21][C:17]1[CH:16]=[C:15]([CH:20]=[CH:19][CH:18]=1)[C:14]([O:13][CH3:12])=[O:22])[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH3:11] |f:2.3.4|

Inputs

Step One
Name
Quantity
11.05 g
Type
reactant
Smiles
BrCCCCCCCCCC
Name
Quantity
50 mL
Type
solvent
Smiles
CC(CC)=O
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
COC(C1=CC(=CC=C1)O)=O
Name
Quantity
30 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
200 mL
Type
solvent
Smiles
CC(CC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxing
TEMPERATURE
Type
TEMPERATURE
Details
The stirred mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 24 h
Duration
24 h
FILTRATION
Type
FILTRATION
Details
The K2CO3 was filtered off
CUSTOM
Type
CUSTOM
Details
the solvent removed
CUSTOM
Type
CUSTOM
Details
The residue was purified by gravity column chromatography (silica gel/dichloromethane)
CUSTOM
Type
CUSTOM
Details
to yield a colourless oil

Outcomes

Product
Name
Type
Smiles
C(CCCCCCCCC)OC=1C=C(C(=O)OC)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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